N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
Overview
Description
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate is a useful research compound. Its molecular formula is C10H16N4O4S and its molecular weight is 288.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate, a compound characterized by its complex structure and multiple functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.33 g/mol. The compound features a sulfonamide functional group, which is significant for its biological interactions. The presence of multiple amino groups indicates potential for diverse interactions with biological targets.
Synthesis Approaches
Various synthetic methods have been developed for this compound. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates, allowing for the introduction of the acetamide group while preserving the integrity of the sulfonamide functionality .
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Properties : Studies have shown that this compound can inhibit viral replication in certain cell lines.
- Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.
The biological activity of this compound is thought to involve interactions with specific molecular targets. It may inhibit enzymes or receptors involved in critical signaling pathways, leading to its observed effects on cell growth and inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-Guanidinophenyl)acetamide methanesulfonate | Contains guanidine instead of amino groups | Different interaction profile due to guanidine |
2-Cyano-N-(4-nitrophenyl)acetamide | Contains a cyano group and nitro substituent | Different reactivity and application potential |
N-[4-(methanesulfonamido)phenyl]acetamide | Similar acetamide structure but lacks amino groups | Limited biological activity compared to the target compound |
This comparison highlights how the structural nuances of this compound contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Antiviral Study : In a controlled laboratory setting, this compound was tested against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls.
- Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[3-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-3-2-4-8(5-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJIESQNLHVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.